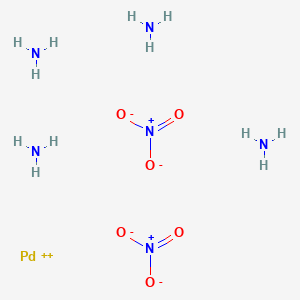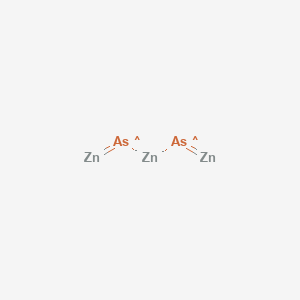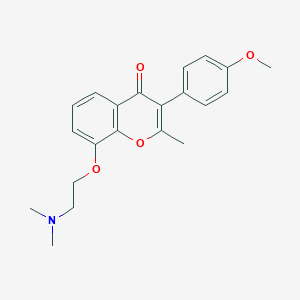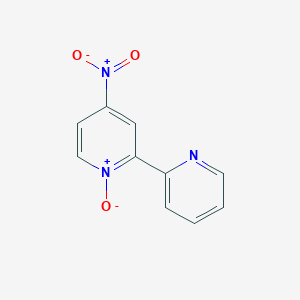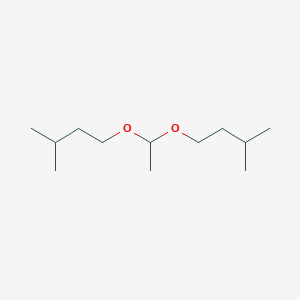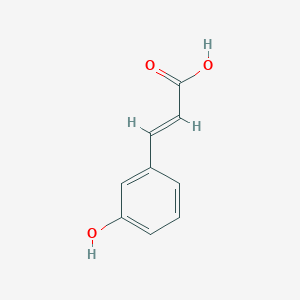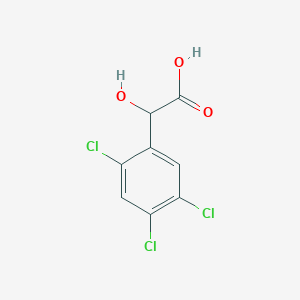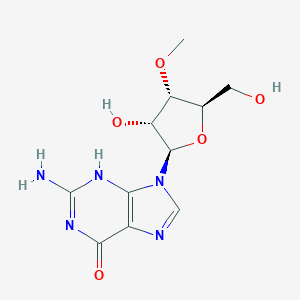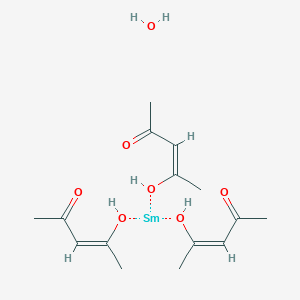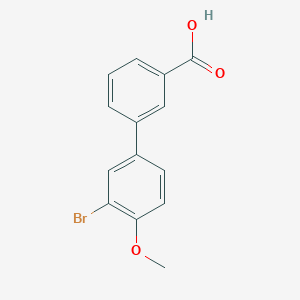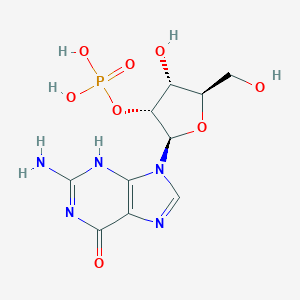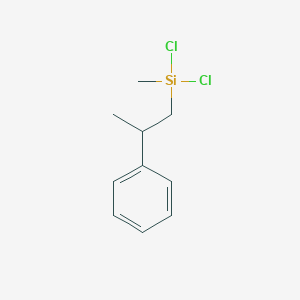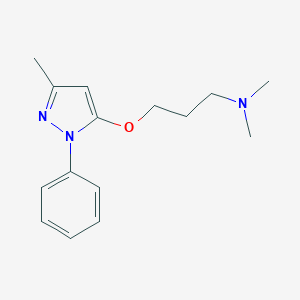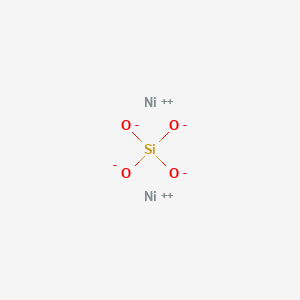
Dinickel orthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinickel orthosilicate (Ni2SiO4) is a compound that has gained significant attention in the field of materials science due to its unique properties. It is a type of silicate-based ceramic material that is known for its excellent mechanical, thermal, and electrical properties. Dinickel orthosilicate is a promising material for various applications, including catalysis, energy storage, and electronic devices.
Wirkmechanismus
The mechanism of action of dinickel orthosilicate varies depending on its application. In catalysis, dinickel orthosilicate acts as a catalyst by providing a surface for the reactants to interact and facilitating the reaction. In energy storage devices, dinickel orthosilicate acts as an electrode material, storing and releasing energy through the movement of ions. In electronic devices, dinickel orthosilicate acts as a dielectric material, preventing the flow of current and storing electrical energy.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of dinickel orthosilicate. However, studies have shown that exposure to dinickel orthosilicate can cause respiratory irritation and lung damage in animals. Further research is needed to determine the potential health effects of dinickel orthosilicate exposure in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Dinickel orthosilicate has several advantages for use in lab experiments. It is a stable and durable material that can withstand high temperatures and harsh environments. It is also relatively inexpensive and easy to synthesize. However, dinickel orthosilicate has some limitations, including its low surface area and poor dispersion properties, which can affect its catalytic activity.
Zukünftige Richtungen
There are several future directions for research on dinickel orthosilicate. One area of interest is the development of new synthesis methods that can improve the material's properties and performance. Another area of interest is the exploration of dinickel orthosilicate's potential for use in energy storage and electronic devices. Additionally, further research is needed to determine the potential health effects of dinickel orthosilicate exposure and to develop safety guidelines for its use.
Synthesemethoden
There are several methods for synthesizing dinickel orthosilicate, including solid-state reaction, sol-gel method, hydrothermal synthesis, and co-precipitation. Among these methods, the sol-gel method is the most commonly used technique for synthesizing dinickel orthosilicate. This method involves the reaction of metal alkoxides with a silica precursor in the presence of a solvent. The resulting gel is then dried and calcined to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Dinickel orthosilicate has been extensively studied for its potential applications in various fields of science. In the field of catalysis, dinickel orthosilicate has been used as a catalyst for various reactions, including the synthesis of methanol, ammonia, and hydrogen. It has also been studied for its potential use in energy storage devices, such as batteries and supercapacitors. In the field of electronic devices, dinickel orthosilicate has been explored for its potential as a dielectric material and as a component in electronic circuits.
Eigenschaften
CAS-Nummer |
13775-54-7 |
|---|---|
Produktname |
Dinickel orthosilicate |
Molekularformel |
Ni2O4Si |
Molekulargewicht |
209.47 g/mol |
IUPAC-Name |
nickel(2+);silicate |
InChI |
InChI=1S/2Ni.O4Si/c;;1-5(2,3)4/q2*+2;-4 |
InChI-Schlüssel |
AQQHXPJLFFJBCZ-UHFFFAOYSA-N |
SMILES |
[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2] |
Kanonische SMILES |
[O-][Si]([O-])([O-])[O-].[Ni+2].[Ni+2] |
Andere CAS-Nummern |
13775-54-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



